molecular formula C12H13NO3S2 B2629253 N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanesulfonamide CAS No. 2034592-94-2

N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanesulfonamide

Cat. No. B2629253
CAS RN: 2034592-94-2
M. Wt: 283.36
InChI Key: KRLOBDIQQQVTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-((5-(thiophen-2-yl)furan-2-yl)methyl)cyclopropanesulfonamide” is a complex organic molecule that contains a cyclopropane ring, a sulfonamide group, and two heterocyclic rings: thiophene and furan .

Scientific Research Applications

Electrochemical and Electrochromic Properties

Research by Abaci et al. (2016) focused on the synthesis of new derivatives containing thiophene and furan units for electrochemical applications. These derivatives were used to investigate the electrochromic properties of homopolymers and copolymers, highlighting their potential use in electronic display technologies due to their stable, fast response times, and good optical contrast (Abaci, Ustalar, Yılmaz, & Guney, 2016).

Synthetic Methodologies

Dyachenko et al. (2015) explored the multicomponent synthesis of substituted thiophene and furan derivatives, which are crucial for developing new materials and molecules with potential applications in various fields, including materials science and pharmacology (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).

Organic Electronics and Materials Science

Research into the synthesis and application of furan and thiophene derivatives has shown significant potential in organic electronics and materials science. For instance, studies on the polymerization of these derivatives have demonstrated their utility in enhancing the capacitance properties of polymers, making them suitable for supercapacitor applications (Mo, Zhou, Ma, & Xu, 2015).

Heterocyclic Chemistry and Drug Design

Investigations into the synthesis and rearrangement of donor-acceptor cyclopropanes derived from furan and thiophene have provided insights into developing novel heterocyclic compounds. These findings are crucial for drug design, offering new avenues for creating compounds with potential therapeutic applications (Kaschel, Schneider, Schirmer, Maaß, Stalke, & Werz, 2013).

Antimicrobial Research

Compounds derived from thiophene and furan have been synthesized and evaluated for their antimicrobial activity, indicating their potential use in developing new antimicrobial agents. This research is vital for addressing the growing concern of antibiotic resistance and the need for new antimicrobial compounds (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Mechanism of Action

The mechanism of action of this compound is not known as it likely depends on its intended use. For example, many sulfur-containing compounds like sulfonamides are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria .

properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S2/c14-18(15,10-4-5-10)13-8-9-3-6-11(16-9)12-2-1-7-17-12/h1-3,6-7,10,13H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLOBDIQQQVTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.